molecular formula C10H20ClNO B2795004 1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1955553-91-9

1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2795004
CAS No.: 1955553-91-9
M. Wt: 205.73
InChI Key: XICHRVLAWCHDAG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is of interest due to its unique spirocyclic framework, which imparts distinct chemical and biological properties. Spirocyclic compounds are known for their rigidity and three-dimensional shape, which can enhance binding interactions in biological systems.

Preparation Methods

The synthesis of 1-(Propan-2-yl)-7-oxa-2-azaspiro[3 One common synthetic route involves the condensation of a suitable oxetane precursor with an amine to form the spirocyclic core

For example, the synthesis may start with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring. This intermediate can then be reacted with an amine to form the spirocyclic structure.

Chemical Reactions Analysis

1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the spirocyclic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced with different functional groups.

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.

    Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and binding affinities.

    Medicine: The compound’s rigidity and three-dimensional shape can enhance its binding interactions with biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for strong binding interactions with enzymes and receptors. For example, it can bind to the active site of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. This binding can enhance the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of the spirocyclic framework, isopropyl group, and hydrochloride salt, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-8(2)9-10(7-11-9)3-5-12-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHRVLAWCHDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-91-9
Record name 1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride
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